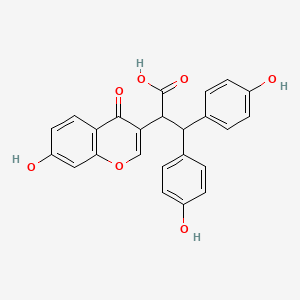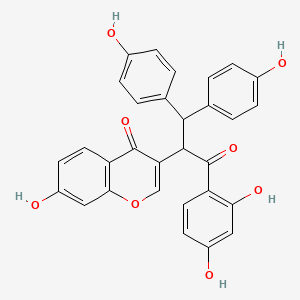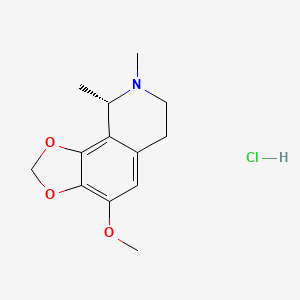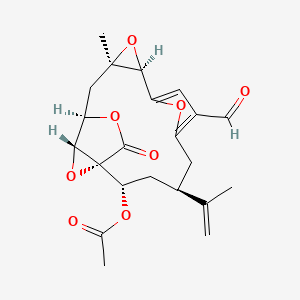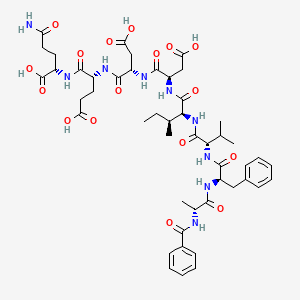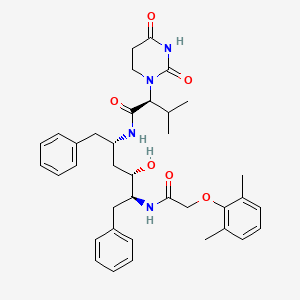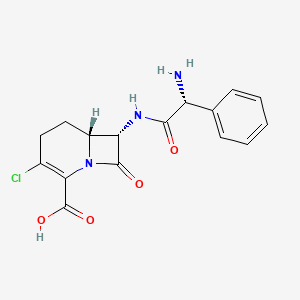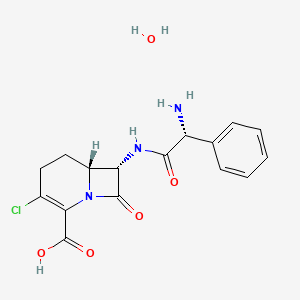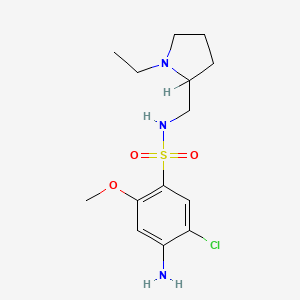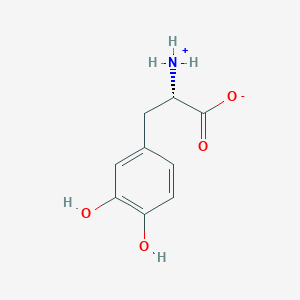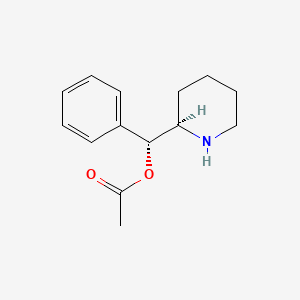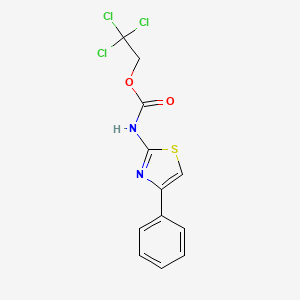
Lotifazole
Overview
Description
Preparation Methods
The synthesis of Lotifazole involves the reaction of 4-phenylthiazole with 2,2,2-trichloroethyl chloroformate under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Lotifazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding amines or alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the trichloroethoxy group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Lotifazole has been studied extensively for its anti-inflammatory properties. It has shown effectiveness in reducing carrageenin-induced edema in rats, UV-induced erythema in guinea pigs, and Arthus pleurisies in rats . Additionally, this compound has been found to reduce delayed-hypersensitivity pleurisy in guinea pigs and rats, as well as contact hypersensitivity reactions in mice . These properties make this compound a valuable compound in the field of immunology and inflammation research.
Mechanism of Action
Lotifazole exerts its effects by modulating the immune response. It does not significantly inhibit prostaglandin synthesis, which is a common mechanism for many non-steroidal anti-inflammatory drugs . Instead, this compound appears to act as a T-lymphocyte stimulant, reducing the number of mononuclear cells in the focus of inflammation and decreasing pleural exudate . This unique mechanism of action contributes to its distinct pharmacological profile.
Comparison with Similar Compounds
Lotifazole is unique compared to other non-steroidal anti-inflammatory drugs due to its specific mechanism of action and range of activities. Similar compounds include:
Phenothiazine derivatives: These compounds share structural similarities with this compound and have been studied for their antitumor activities.
Anthraquinone derivatives: These compounds also share structural fragments with this compound and have shown antitumor activity in various studies.
This compound’s ability to stimulate T-lymphocytes and its distinct anti-inflammatory properties set it apart from these similar compounds.
Properties
CAS No. |
71119-10-3 |
|---|---|
Molecular Formula |
C12H9Cl3N2O2S |
Molecular Weight |
351.6 g/mol |
IUPAC Name |
2,2,2-trichloroethyl N-(4-phenyl-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C12H9Cl3N2O2S/c13-12(14,15)7-19-11(18)17-10-16-9(6-20-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17,18) |
InChI Key |
SMQXDOVGKKMUIZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)OCC(Cl)(Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)OCC(Cl)(Cl)Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
71119-10-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lotifazole; Lotifazolum; NSC 358482; NSC-358482; NSC358482; F 1686; F-1686; F1686; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


